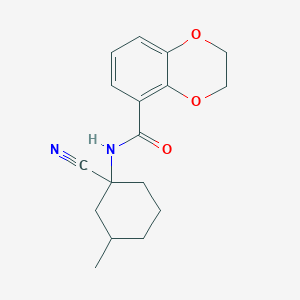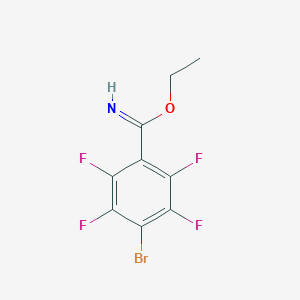![molecular formula C17H27ClN2O2 B2442164 Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate CAS No. 1690787-08-6](/img/structure/B2442164.png)
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamates are a type of organic compound that contain a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis due to their stability and ease of removal .
Synthesis Analysis
Tert-butyl carbamates can be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis process for “Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group. The exact structure of “this compound” would include additional groups attached to the nitrogen atom of the carbamate group .Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines, or they can react with nucleophiles to form substituted carbamates .Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature and have a relatively high melting point . They are soluble in organic solvents but have limited solubility in water .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Interactions
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is involved in complex chemical synthesis processes, such as the creation of polyamides with independently removable amino-protecting groups, demonstrating its utility in the selective deprotection and transamidation reactions for creating secondary amides (J. Pak & M. Hesse, 1998). Additionally, its derivatives have been synthesized and characterized, contributing to the understanding of molecular interactions through crystallographic studies, which reveal the roles of hydrogen and halogen bonds in assembling molecules into three-dimensional structures (U. Das et al., 2016).
Chemical Reactions and Product Formation
This compound also serves as a precursor in reactions leading to functionalized carbamates, showcasing its role in synthetic organic chemistry for producing compounds with diverse functional groups. The reactions it undergoes are essential for understanding the formation and manipulation of carbamate derivatives (Javier Ortiz, A. Guijarro, & M. Yus, 1999). Moreover, research on the oxidation of tert-butyl ethers, closely related to tert-butyl carbamates, highlights the formation of chloro organic compounds under certain conditions, further emphasizing the compound's relevance in studies of organic compound transformations (P. Cysewski, Alicja Gackowska, & J. Gaca, 2006).
Crystallography and Molecular Structure
Further investigations into the crystal structures of tert-butyl carbamate derivatives have provided insights into the interactions and conformations that dictate the assembly of molecules in solid states. These studies are crucial for the design and synthesis of materials with specific properties, guided by the understanding of molecular and crystallographic principles (P. Baillargeon et al., 2017).
Intermediate Role in Synthesis
The role of this compound as an intermediate in the synthesis of biologically active compounds highlights its importance in medicinal chemistry. The development of efficient synthetic methods for such intermediates is crucial for the production of pharmaceuticals and other bioactive molecules (Bingbing Zhao et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O2/c1-12(13-8-7-9-14(18)10-13)19-11-17(5,6)20-15(21)22-16(2,3)4/h7-10,12,19H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOKKAEMHRESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)
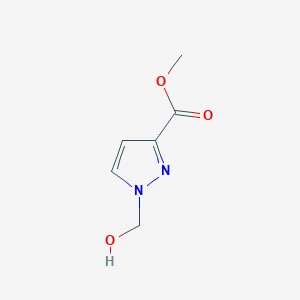

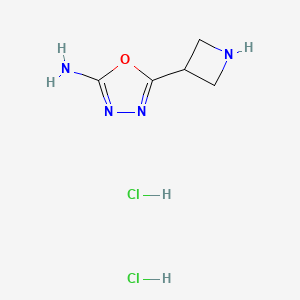
![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)
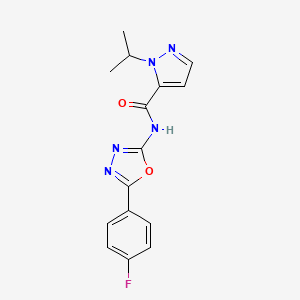
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)

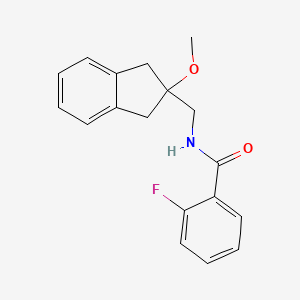
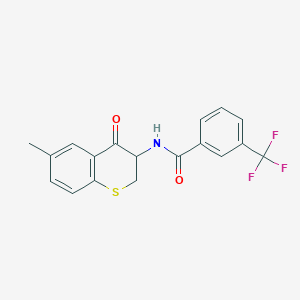
![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)
